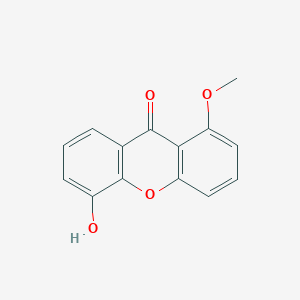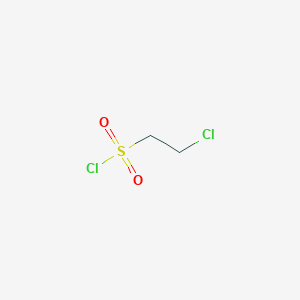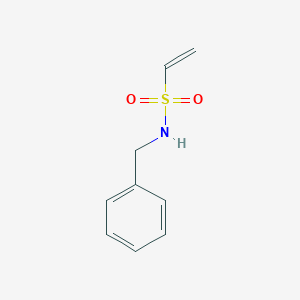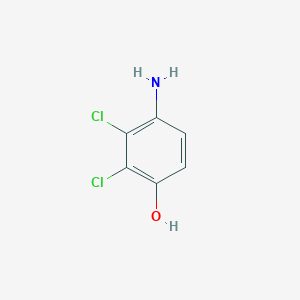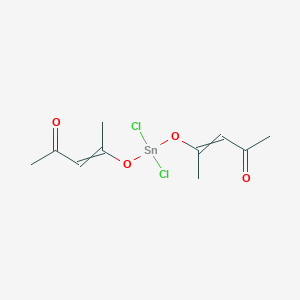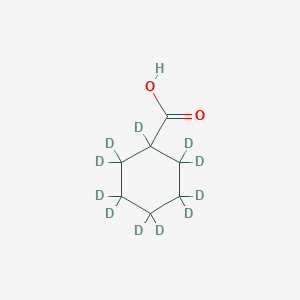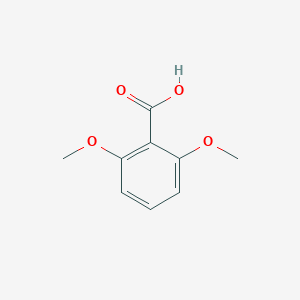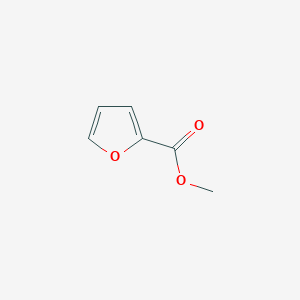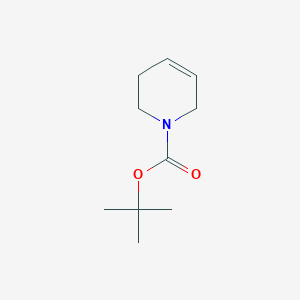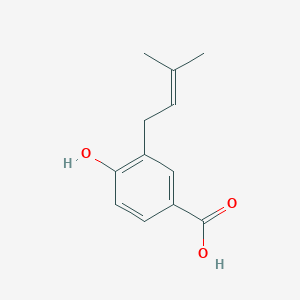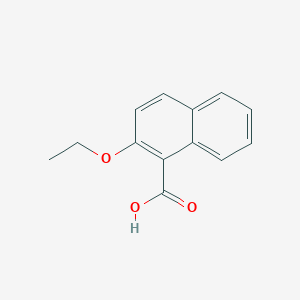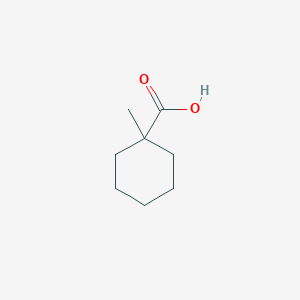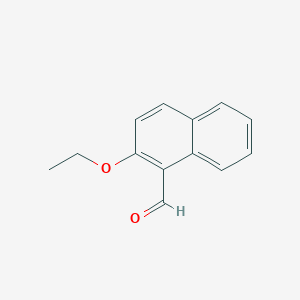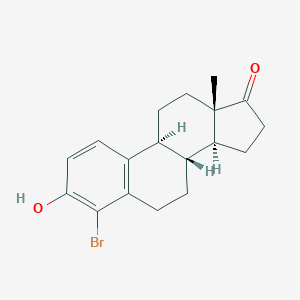
4-ブロモエストロン
説明
Synthesis Analysis
4-Bromoestrone has been synthesized through a regiospecific dehydrative aromatization process. A notable method involves the conversion of 4-bromo-10β-hydroxyoestr-4-ene-3,17-dione, obtained from the α-mode oxiran opening, to 4-bromo-oestrone by treatment with trifluoroacetic anhydride in dioxan at ambient temperature (Neeman, O'Grodnick, & Morgan, 1972). Additionally, chemoselective Suzuki-Miyaura reactions have been employed for the synthesis of 4-Bromo-3-O-triflyl-estrone, leading to the generation of mono- and bis-arylated estrones under optimized conditions (Jopp et al., 2018).
Molecular Structure Analysis
The molecular structure of 4-Bromoestrone derivatives has been explored through various synthesis pathways. For instance, 2- or 4-substituted 3-(N-benzyltriazolylmethyl)-13α-oestrone derivatives were synthesized via bromination and subsequent microwave-assisted, Pd-catalyzed C(sp2)–P couplings, revealing interactions with both colchicine and taxoid binding sites of tubulin (Jójárt et al., 2020).
Chemical Reactions and Properties
4-Bromoestrone participates in various chemical reactions, including bromination, Suzuki-Miyaura cross-coupling, and reactions with cysteine, tryptophan, and histidine. These reactions have been utilized to explore the compound's antiestrogenic activity and its ability to bind to specific sites, providing insights into its chemical behavior (Kanamarlapudi, Sweet, & Warren, 1974).
Physical Properties Analysis
The synthesis and characterization of 4-bromoestrone derivatives involve determining their physical properties, such as melting points, boiling points, and solubility. These properties are crucial for understanding the compound's behavior in different solvents and conditions.
Chemical Properties Analysis
The chemical properties of 4-Bromoestrone, including reactivity, stability, and interaction with other molecules, have been extensively studied. The compound's electron emission and the formation of secondary metabolites, which may exhibit electron mediator behavior similar to 17beta-estradiol, have been investigated to understand its potential carcinogenicity and interaction with biological systems (Getoff et al., 2010).
科学的研究の応用
化学選択的鈴木・宮浦反応
4-ブロモエストロンは、炭素-炭素結合を形成するクロスカップリング反応の一種である化学選択的鈴木・宮浦反応で使用されてきました。 この応用は、医薬品研究で潜在的な用途を持つアリール化エストロンの合成において重要です . リガンドと溶媒を変えることでモノアリール化とビスアリール化を選択的に行うことができるため、4-ブロモエストロンは特定の特性を持つ誘導体を生成するための貴重な出発物質となっています。
ステロイドスルファターゼ阻害
特に閉経後の乳がん女性に対するがん治療の分野において、4-ブロモエストロン誘導体は強力なステロイドスルファターゼ阻害剤として研究されてきました . これらの阻害剤は、ステロイド前駆体からエストロゲン合成を担う酵素を阻害することで、エストロゲンレベルを低下させ、エストロゲン依存性腫瘍の増殖を抑制する可能性があります。
医療画像化剤
4-ブロモエストロン誘導体は、医療診断における画像化剤として研究されています。 これらは、特定の受容体や酵素に結合する新しい化合物の開発に使用でき、その後、さまざまな画像化技術を使用して、疾患の診断や経過を観察することができます .
がん治療
研究によると、4-ブロモエストロンの誘導体は、乳がんの治療に役割を果たすエストロゲン受容体の阻害剤として機能する可能性があります . これらの化合物は、がん細胞の増殖を促進するシグナル伝達経路を阻害するように設計できます。
生物学的調査
4-ブロモエストロンは、ステロイドホルモンの構造と機能を理解するための生物学的調査で使用されています。 その結晶構造と分子構造は決定されており、ホルモンと受容体の相互作用の研究やホルモンベースの治療法の開発に役立ちます .
化学合成と工業的用途
4-ブロモエストロンの具体的な工業的用途は広く報告されていませんが、その化学的特性から、複雑な有機化合物の合成における可能性が示唆されています。 その固体状態、安定性、さまざまな条件下での反応性により、工業化学におけるさらなる研究の対象となっています .
作用機序
Mode of Action
It can be inferred from related compounds that it may interact with certain enzymes and receptors, leading to changes in cellular biochemistry .
Biochemical Pathways
Given its structural similarity to estrone, it may influence pathways related to estrogen metabolism .
Pharmacokinetics
A related compound, estradiol, has been studied, and it was found that its exposure was over-predicted in response to a 4 mg oral dose .
Result of Action
It can be inferred from related compounds that it may have multiple modes of action, potentially influencing the biochemistry of cells .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
特性
IUPAC Name |
(8R,9S,13S,14S)-4-bromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,20H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFVJAYQCZUYON-QDTBLXIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251096 | |
| Record name | 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1630-82-6 | |
| Record name | 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4-bromoestrone compare to other A-ring substituted estrogens in terms of tumor inhibition?
A1: Research suggests that A-ring substituted estrogens can inhibit the growth of hormone-dependent tumors. While 4-nitroestrone and 4-aminoestrone demonstrate inhibitory effects potentially mediated through estrogen receptor binding, 4-bromoestrone does not share this characteristic []. Interestingly, A-ring substituted 3-deoxyestrogens, including 4-nitroestratrien-17 beta-ol and 4-aminoestratrien-17 beta-ol, exhibit significant inhibitory activity despite their inability to bind to estrogen receptors, suggesting alternative mechanisms of action [].
Q2: Can 4-bromoestrone be utilized as a starting material for the synthesis of other modified estrone derivatives?
A2: Yes, 4-bromoestrone serves as a valuable precursor in organic synthesis. For instance, it can be employed in Suzuki-Miyaura cross-coupling reactions with various arylboronic acids to yield 4-fluoroarylestrones []. Additionally, reacting 4-bromoestrone with benzeneseleninic anhydride and hexamethyldisilazane leads to the formation of the 2-phenylselenoimine derivative, which can be further transformed into other estrone analogs [].
Q3: Are there any studies on the three-dimensional structure of 4-bromoestrone?
A3: Yes, the crystal and molecular structures of 4-bromoestrone have been determined using X-ray crystallography, providing insights into its three-dimensional conformation [].
Q4: Have there been any computational studies exploring the electronic properties of 4-bromoestrone?
A4: Yes, computational chemistry methods have been employed to calculate pi-electronic charge densities and bond orders in 4-bromoestrone and 4-bromoestradiol, offering valuable information about its electronic structure and potential reactivity [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




